2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one
Description
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one is a heterocyclic compound featuring a benzo[e][1,3]thiazin-4-one core fused with a 4,6-dihydroxy-1,3,5-triazine moiety via an amino linker.
- Step 1: Condensation of thiazinone precursors (e.g., 2-aminobenzoic acid derivatives) with triazine intermediates.
- Step 2: Functionalization via nucleophilic substitution or cycloaddition reactions to attach hydroxyl or amino groups .
The compound’s bioactivity is hypothesized to arise from synergistic interactions between its triazine and thiazinone moieties, which may enhance binding to cellular targets such as kinases, reverse transcriptases, or DNA/RNA polymerases .
Properties
Molecular Formula |
C11H7N5O3S |
|---|---|
Molecular Weight |
289.27 g/mol |
IUPAC Name |
6-[(4-oxo-1,3-benzothiazin-2-yl)amino]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H7N5O3S/c17-7-5-3-1-2-4-6(5)20-11(12-7)15-8-13-9(18)16-10(19)14-8/h1-4H,(H3,12,13,14,15,16,17,18,19) |
InChI Key |
JMXZIUONZXZRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC3=NC(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction is usually carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain low temperatures and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .
Scientific Research Applications
2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with DNA and RNA, leading to the inhibition of replication and transcription processes . These interactions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their biological activities:
Functional Differences and Mechanistic Insights
Anticancer Activity
- The target compound’s triazine moiety may enhance DNA intercalation or kinase inhibition compared to simpler thiazinones like 2-(2,4-dihydroxyphenyl)-4H-benzo[d][1,3]thiazin-4-one, which relies on polyphenol-mediated oxidative stress for apoptosis .
Antimicrobial Activity
- The target compound’s hydroxyl-rich triazine group could improve solubility and biofilm penetration vs. AgNP-coated thiazinones, which rely on silver ion release for bactericidal effects .
Antiviral Activity
- Iminosugar-fused thiazinones show direct HIV-RT inhibition, whereas the target compound’s triazine group may instead target viral entry or replication machinery .
Biological Activity
The compound 2-(4,6-Dihydroxy-[1,3,5]triazine-2-ylamino)-benzo[e][1,3]thiazin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₉N₅O₃S
- Molecular Weight : 301.31 g/mol
This compound features a triazine core combined with a benzo[e][1,3]thiazin moiety, which is believed to contribute to its biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-(4,6-Dihydroxy-[1,3,5]triazine-2-ylamino)-benzo[e][1,3]thiazin-4-one exhibit significant antitumor properties. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 0.20 μM
- MCF-7: 1.25 μM
- HeLa: 1.03 μM
These values indicate potent cytotoxic effects against these cancer cell lines, suggesting that the compound may act through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival .
The mechanisms by which this compound exerts its antitumor effects include:
- Inhibition of the phosphoinositide 3-kinase (PI3K) pathway.
- Suppression of AKT phosphorylation.
- Induction of apoptosis through the modulation of BAX and Bcl-2 expression levels .
Antimicrobial Activity
In addition to its antitumor capabilities, preliminary data suggest that this compound may possess antimicrobial properties. Studies have shown:
- Effective inhibition against various bacterial strains.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives related to triazine compounds:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Results : The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
This suggests that modifications in the chemical structure can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(4,6-Dihydroxy-[1,3,5]triazine-2-ylamino)-benzo[e][1,3]thiazin-4-one . Key observations include:
- Hydroxyl groups at positions 4 and 6 on the triazine ring significantly enhance antitumor activity.
- The presence of electron-withdrawing groups can improve binding affinity to target proteins involved in tumor growth .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC (μM/μg/mL) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 0.20 | PI3K inhibition |
| Antitumor | MCF-7 | 1.25 | AKT suppression |
| Antimicrobial | E. coli | 10 | Cell wall disruption |
| Antimicrobial | S. aureus | 50 | Cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
